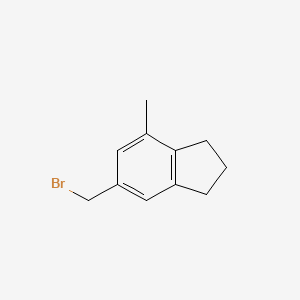
6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of a bromomethyl group at the 6th position and a methyl group at the 4th position makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the bromomethylation of 4-methyl-2,3-dihydro-1H-indene. This can be done using paraformaldehyde and hydrobromic acid in acetic acid as the bromomethylating agents . The reaction typically proceeds under mild conditions, minimizing the generation of toxic byproducts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反应分析
Types of Reactions
6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
科学研究应用
6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various chemical modifications. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
相似化合物的比较
Similar Compounds
Uniqueness
Compared to similar compounds, 6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene is unique due to its specific structural features, such as the fused benzene and cyclopentene rings and the presence of both bromomethyl and methyl groups
生物活性
6-(Bromomethyl)-4-methyl-2,3-dihydro-1H-indene is a compound belonging to the indene family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound can be synthesized through various methods involving bromomethylation of 4-methyl-2,3-dihydro-1H-indene. Its molecular formula is C10H11Br, and it possesses a molecular weight of 229.1 g/mol. The compound's structure is characterized by a bromomethyl group attached to the indene ring, which influences its reactivity and biological properties.
Antimicrobial Activity
Research has indicated that derivatives of indenes exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various bacterial strains. A study highlighted that certain indanone derivatives demonstrated antibacterial potency exceeding that of traditional antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Indene Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-(Bromomethyl)-4-methyl-... | E. coli | 0.03 μg/mL |
| Indane Derivative A | S. aureus | 0.008 μg/mL |
| Indane Derivative B | Streptococcus pneumoniae | 0.06 μg/mL |
Antitumor Activity
Indene derivatives have also been explored for their antitumor potential. Studies have shown that certain compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, indanone derivatives have been reported to exhibit IC50 values in the low micromolar range against several cancer cell lines .
Table 2: Antitumor Activity of Indene Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 6-(Bromomethyl)-4-methyl-... | MCF-7 (Breast Cancer) | 12 μM |
| Indane Derivative C | HeLa (Cervical Cancer) | 8 μM |
| Indane Derivative D | A549 (Lung Cancer) | 5 μM |
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Some studies suggest that indene derivatives inhibit key enzymes involved in bacterial resistance mechanisms, such as DNA gyrase and topoisomerase IV .
- Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs), leading to apoptosis .
- Reactive Oxygen Species (ROS) Generation : Certain derivatives can increase ROS levels within cells, contributing to their cytotoxic effects against tumor cells .
Case Studies
A notable case study involved the evaluation of a series of brominated indenes for their antimicrobial efficacy against multi-drug resistant strains of bacteria. The results demonstrated that modifications at the bromomethyl position significantly enhanced antibacterial activity compared to non-brominated analogs .
Another study focused on the antitumor effects of indane derivatives in vivo using mouse models. The results indicated a marked reduction in tumor size and improved survival rates among treated groups compared to controls .
属性
分子式 |
C11H13Br |
|---|---|
分子量 |
225.12 g/mol |
IUPAC 名称 |
6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H13Br/c1-8-5-9(7-12)6-10-3-2-4-11(8)10/h5-6H,2-4,7H2,1H3 |
InChI 键 |
IBCGIHROCCOPOY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1CCC2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















